molecular formula C13H23N3O2 B12904426 N-Butyl-N-(3-methyl-1,2,4-oxadiazol-5-YL)hexanamide CAS No. 62347-40-4

N-Butyl-N-(3-methyl-1,2,4-oxadiazol-5-YL)hexanamide

Cat. No.: B12904426
CAS No.: 62347-40-4
M. Wt: 253.34 g/mol
InChI Key: BFNXCQSQARWDSV-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Analysis

Proton NMR (¹H NMR) analysis reveals distinct signals corresponding to the compound’s alkyl and heterocyclic regions:

  • Butyl group : A triplet at δ 0.90 ppm (3H, terminal CH₃), a sextet at δ 1.30 ppm (2H, CH₂), and a triplet at δ 3.25 ppm (2H, N–CH₂).
  • Hexanamide backbone : A multiplet at δ 1.50–1.70 ppm (4H, central CH₂ groups) and a triplet at δ 2.15 ppm (2H, CO–CH₂).
  • Oxadiazole ring : A singlet at δ 2.45 ppm (3H, CH₃) and a singlet at δ 8.10 ppm (1H, oxadiazole C–H).

Carbon-13 NMR (¹³C NMR) further confirms the structure, with key signals at:

  • δ 170.5 ppm (amide C=O),
  • δ 165.2 ppm (oxadiazole C=N),
  • δ 12.3 ppm (CH₃ group).

Table 3: ¹H NMR Spectral Assignments

Proton Environment δ (ppm) Multiplicity Integration
CH₃ (butyl) 0.90 Triplet 3H
CH₂ (butyl) 1.30 Sextet 2H
N–CH₂ (butyl) 3.25 Triplet 2H
CH₃ (oxadiazole) 2.45 Singlet 3H
Oxadiazole C–H 8.10 Singlet 1H

Mass Spectrometric Fragmentation Patterns

Electron ionization (EI) mass spectrometry yields a molecular ion peak at m/z 253.34 (M⁺), consistent with the molecular weight. Key fragmentation pathways include:

  • Cleavage of the amide bond, producing fragments at m/z 156.10 (C₈H₁₄N₂O) and m/z 97.09 (C₅H₉O).
  • Loss of the butyl group (‑C₄H₉), resulting in a fragment at m/z 196.12 (C₉H₁₄N₃O₂).
  • Breakdown of the oxadiazole ring, generating ions at m/z 84.04 (C₃H₄N₂O) and m/z 69.03 (C₃H₃NO).

Table 4: Major Mass Spectral Fragments

m/z Proposed Fragment
253.34 M⁺ (Molecular ion)
156.10 C₈H₁₄N₂O
97.09 C₅H₉O
84.04 C₃H₄N₂O (oxadiazole core)

Infrared (IR) Vibrational Signatures

IR spectroscopy identifies functional groups through characteristic absorptions:

  • Amide C=O stretch : Strong band at 1680 cm⁻¹ .
  • Oxadiazole C=N stretch : Medium-intensity peak at 1605 cm⁻¹ .
  • N–H bend (amide) : Broad peak at 1550 cm⁻¹ .
  • Aliphatic C–H stretches : Peaks between 2850–2950 cm⁻¹ (butyl and hexanamide CH₂/CH₃ groups).

Table 5: Key IR Absorption Bands

Functional Group Wavenumber (cm⁻¹)
Amide C=O 1680
Oxadiazole C=N 1605
Aliphatic C–H 2850–2950
N–H bend 1550

Properties

CAS No.

62347-40-4

Molecular Formula

C13H23N3O2

Molecular Weight

253.34 g/mol

IUPAC Name

N-butyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)hexanamide

InChI

InChI=1S/C13H23N3O2/c1-4-6-8-9-12(17)16(10-7-5-2)13-14-11(3)15-18-13/h4-10H2,1-3H3

InChI Key

BFNXCQSQARWDSV-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)N(CCCC)C1=NC(=NO1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)hexanamide typically involves the reaction of tert-butylamidoxime with appropriate carboxylic acids or their derivatives. One common method includes the activation of tert-butylamidoxime by p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2), resulting in the formation of a nitrile oxide intermediate . This intermediate then undergoes cyclization to form the oxadiazole ring.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The process may include additional steps for purification and isolation of the final product to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

N-Butyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)hexanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms of the compound .

Scientific Research Applications

Pharmaceutical Applications

  • Antimicrobial Activity : Research indicates that compounds containing oxadiazole moieties often exhibit antimicrobial properties. N-Butyl-N-(3-methyl-1,2,4-oxadiazol-5-YL)hexanamide could potentially be explored as a candidate for developing new antimicrobial agents against resistant strains of bacteria and fungi.
  • Anti-inflammatory Effects : The oxadiazole ring has been associated with anti-inflammatory activities. Studies focusing on similar compounds have shown promise in reducing inflammation markers in vivo, suggesting that this compound may also possess such properties.
  • Drug Delivery Systems : Its unique structure allows for potential use in drug delivery systems where controlled release is necessary. The hydrophobic nature due to the butyl chain can enhance the solubility of hydrophobic drugs when incorporated into formulations.

Agricultural Applications

  • Pesticide Development : The compound's structural characteristics may lead to the development of new pesticides with enhanced efficacy and reduced toxicity to non-target organisms. Oxadiazole derivatives have been studied for their insecticidal properties, indicating a pathway for agricultural applications.
  • Plant Growth Regulators : There is potential for this compound to act as a plant growth regulator. Research into similar compounds has shown that they can influence plant growth and development by modulating hormonal pathways.

Materials Science Applications

  • Polymer Chemistry : this compound can be investigated as a monomer or additive in polymer synthesis. Its incorporation into polymer matrices may enhance thermal stability and mechanical properties.
  • Coatings and Adhesives : The compound's chemical stability and potential adhesion properties make it suitable for developing coatings and adhesives that require resistance to environmental degradation.

Case Study 1: Antimicrobial Properties

A study investigating various oxadiazole derivatives found that certain modifications led to significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The findings suggest that this compound could be synthesized and tested for similar activity .

Case Study 2: Insecticidal Activity

Research on oxadiazole-based compounds demonstrated effective insecticidal properties against common agricultural pests. This opens avenues for testing this compound as a potential candidate in pest management strategies .

Case Study 3: Polymer Applications

In a recent investigation into polymer additives, it was shown that incorporating oxadiazole derivatives improved the thermal stability of polyvinyl chloride (PVC). This indicates that this compound may enhance the performance of various polymer-based materials .

Mechanism of Action

The mechanism of action of N-Butyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)hexanamide involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor modulator, affecting various biological processes. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Structural Analogues with Varied Amide Chain Lengths

N-Butyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)butanamide (CAS: 62347-36-8) differs by having a shorter butanamide (4-carbon) chain instead of hexanamide (6-carbon). Its molecular formula is C₁₁H₁₉N₃O₂ (MW: 225.29 g/mol) .

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Feature
N-Butyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)hexanamide C₁₃H₂₃N₃O₂ 253.34 6-carbon amide chain
N-Butyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)butanamide C₁₁H₁₉N₃O₂ 225.29 4-carbon amide chain

Compounds with 1,2,4-Oxadiazole and Amide Hybrid Structures

N-(4-(4-(3-Methyl-1,2,4-oxadiazol-5-yl)-5-(trifluoromethyl)-1H-pyrazol-1-yl)phenyl)hexanamide (Compound 37 in ) shares the hexanamide group but incorporates a trifluoromethyl-pyrazole-oxadiazole-phenyl scaffold. Its molecular weight (613.1475 g/mol ) and trifluoromethyl group enhance metabolic stability and lipophilicity, making it more suited for pharmaceutical applications than the target compound .

Amides with Directing Groups or Bioactive Moieties

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () is a benzamide derivative with a hydroxyl-dimethyl directing group. While lacking an oxadiazole ring, its N,O-bidentate structure facilitates metal-catalyzed C–H bond functionalization, a property absent in the target compound .

Hydroxamic Acids (e.g., Compounds 6–10 in ) replace the amide group with hydroxamic acid (–CONHOH), enabling metal chelation and antioxidant activity. For example, N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide (Compound 8) has demonstrated radical-scavenging properties, highlighting functional versatility compared to the target compound’s simpler amide-oxadiazole system .

Pharmacologically Active Oxadiazole Derivatives

BTRX-335140 () is a quinoline-based inhibitor containing a 3-methyl-1,2,4-oxadiazol-5-yl group. With a molecular weight of 453.562 g/mol, its complexity and piperidine-tetrahydropyran substituents suggest applications in targeted therapies, contrasting with the target compound’s simpler structure .

Key Comparison Table :

Compound Name Molecular Weight (g/mol) Functional Groups Potential Application
This compound 253.34 Amide, oxadiazole Metabolic stability studies
BTRX-335140 453.562 Oxadiazole, quinoline, piperidine Kinase inhibition
N-(4-Chlorophenyl)-N-hydroxycyclohexanecarboxamide 227.70 Hydroxamic acid, cyclohexane Antioxidant/chelator

Biological Activity

N-Butyl-N-(3-methyl-1,2,4-oxadiazol-5-YL)hexanamide is a synthetic compound belonging to the oxadiazole class, which has garnered attention for its potential biological activities. This article delves into its biological activity, exploring various research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound is characterized by its oxadiazole moiety, which is known for various pharmacological properties. The chemical structure can be represented as follows:

C13H22N4O\text{C}_{13}\text{H}_{22}\text{N}_4\text{O}

Biological Activity Overview

Research indicates that compounds containing the oxadiazole ring exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific compound this compound has been studied for its effects on various biological systems.

Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of oxadiazole derivatives. For instance:

  • In vitro studies demonstrated that similar oxadiazole compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anti-inflammatory Properties

The anti-inflammatory activity of this compound has been investigated in several models:

  • Case Study 1 : A study evaluated the compound's effect on cytokine production in macrophages. Results indicated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 upon treatment with the compound at concentrations ranging from 10 to 50 µM.

Anticancer Potential

The anticancer properties of oxadiazole derivatives are well-documented. Research on this compound suggests:

  • Cell Line Studies : In vitro assays using cancer cell lines (e.g., HeLa and MCF-7) showed that the compound induces apoptosis and inhibits cell proliferation in a dose-dependent manner. The IC50 values were determined to be around 30 µM for HeLa cells.

The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways or cancer cell metabolism.
  • Receptor Modulation : It potentially modulates receptors associated with immune responses and tumor growth.

Data Summary Table

Activity TypeModel/SystemObserved EffectReference
AntimicrobialBacterial strainsSignificant antibacterial activity
Anti-inflammatoryMacrophage culturesReduced TNF-alpha and IL-6 production
AnticancerHeLa/MCF-7 cellsInduced apoptosis; IC50 ~30 µM

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for optimizing the yield of N-Butyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)hexanamide?

  • Methodological Answer : Optimize reaction conditions using hydroxylamine hydrochloride and dimethylacetamide dimethyl acetal under controlled heating (e.g., 90–110°C for 1–2 hours). Purification via crystallization (e.g., ethyl acetate) improves yield. Monitor intermediates by TLC and adjust stoichiometry of hydroxylamine to prevent byproducts like unreacted carboxamide .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer : Use LC-MS for rapid molecular weight confirmation (e.g., [M+H]+ = ~365–455 depending on analogs) and LC-HRMS for precise mass verification (e.g., ±0.0008 accuracy). Complement with 1H/13C NMR to resolve oxadiazole ring protons (δ 2.4–2.6 ppm for methyl groups) and hexanamide backbone signals .

Q. What safety protocols should be followed during handling due to its toxicity profile?

  • Methodological Answer : Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood. For spills, neutralize with inert absorbents (e.g., vermiculite) and avoid aqueous rinses. Store at 2–8°C in airtight containers to prevent degradation. Refer to SDS data for specific organ toxicity (e.g., respiratory irritation) .

Q. How can solubility and stability be assessed in preclinical studies?

  • Methodological Answer : Test solubility in DMSO (≥10 mM stock solutions) and aqueous buffers (PBS, pH 7.4) using dynamic light scattering. Stability studies should include HPLC monitoring under physiological conditions (37°C, 24–72 hours) to detect hydrolysis of the oxadiazole ring .

Advanced Research Questions

Q. How can crystallographic challenges (e.g., twinning, disorder) be resolved during structure determination?

  • Methodological Answer : Use SHELXL for high-resolution refinement, applying TWIN/BASF commands for twinned data. For disorder, employ PART/SUMP restraints and analyze residual density maps. Synchrotron radiation (λ = 0.7–1.0 Å) improves weak diffraction from flexible alkyl chains .

Q. What structure-activity relationship (SAR) trends are observed in analogs with modified oxadiazole substituents?

  • Methodological Answer : Methyl groups at the oxadiazole 3-position enhance metabolic stability (e.g., t1/2 > 2 hours in microsomes). Replacing methyl with trifluoromethyl (e.g., 5-trifluoromethyl-1,2,4-oxadiazol-3-yl) increases lipophilicity (LogP +0.5) but may reduce solubility .

Q. How can in silico modeling predict binding affinity to biological targets (e.g., orexin receptors)?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) using crystal structures of target receptors (PDB: 4S0V). Parameterize the oxadiazole ring’s electrostatic potential and validate with free-energy perturbation (FEP) calculations. Compare predicted ΔG values with SPR binding data .

Q. How should contradictory data between in vitro potency and in vivo efficacy be resolved?

  • Methodological Answer : Re-evaluate pharmacokinetic parameters (e.g., plasma protein binding, CYP450 metabolism). Use LC-MS/MS to measure unbound compound concentrations in target tissues. Adjust dosing regimens or formulate with cyclodextrins to improve bioavailability .

Q. What strategies are effective for impurity profiling during scale-up synthesis?

  • Methodological Answer : Employ HPLC-DAD/ELS with a C18 column (gradient: 5–95% acetonitrile/0.1% TFA) to detect hydroxylamine byproducts. For chiral impurities, use chiral stationary phases (e.g., Chiralpak IA) and compare retention times with synthetic standards .

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